Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride
Overview
Description
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is a hypervalent iodine compound known for its utility in various chemical processes. This compound is part of the iodonium salts family, which are characterized by the presence of an iodine atom bonded to two aryl groups. These compounds are widely used as photoinitiators, catalysts, and intermediates in organic synthesis due to their ability to generate reactive species under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis[4-(1-methylethyl)phenyl]-, chloride typically involves the reaction of iodine with aryl compounds in the presence of oxidizing agents. One common method is the reaction of iodine monochloride with 4-isopropylphenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of iodonium salts often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity iodonium salts .
Chemical Reactions Analysis
Types of Reactions
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding aryl compounds.
Substitution: It participates in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state iodine compounds, while substitution reactions yield various aryl derivatives .
Scientific Research Applications
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which iodonium, bis[4-(1-methylethyl)phenyl]-, chloride exerts its effects involves the generation of reactive species upon exposure to light or other stimuli. These reactive species can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions. For example, in photopolymerization, the compound generates free radicals that initiate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium chloride: Another iodonium salt with similar properties but different aryl groups.
Bis(4-methylphenyl)iodonium chloride: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is unique due to its specific aryl groups, which impart distinct reactivity and stability compared to other iodonium salts. This makes it particularly useful in applications requiring high reactivity and stability under specific conditions .
Properties
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.ClH/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZPYRHASBBNM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760259 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97671-66-4 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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